Technical Guide: (4-Propoxyphenyl)(quinolin-4-yl)methanone
Technical Guide: (4-Propoxyphenyl)(quinolin-4-yl)methanone
This is an in-depth technical guide for (4-Propoxyphenyl)(quinolin-4-yl)methanone (CAS 1706429-74-4), a specialized quinoline scaffold with significant potential in medicinal chemistry, particularly as a modulator of the Cannabinoid Type 2 (CB2) receptor and as a pharmacophore for anti-infective agents.
CAS 1706429-74-4 | Molecular Formula: C₁₉H₁₇NO₂
Part 1: Executive Summary & Chemical Identity
(4-Propoxyphenyl)(quinolin-4-yl)methanone , also known as 4-(4-Propoxybenzoyl)quinoline , is a heteroaromatic ketone featuring a quinoline core linked to a 4-propoxyphenyl moiety via a carbonyl bridge. This structural motif—the 4-aroylquinoline —is a privileged scaffold in drug discovery, serving as a key intermediate for bioactive ligands targeting G-protein coupled receptors (GPCRs), specifically the Cannabinoid Receptor 2 (CB2) , and exhibiting antiparasitic properties (analogous to quinine and mefloquine derivatives).
Chemical Identification
| Property | Specification |
| CAS Number | 1706429-74-4 |
| IUPAC Name | (4-Propoxyphenyl)(quinolin-4-yl)methanone |
| Synonyms | 4-(4-Propoxybenzoyl)quinoline; SB-69048 (Putative); Quinolin-4-yl-4-propoxyphenylketone |
| Molecular Weight | 291.35 g/mol |
| Exact Mass | 291.1259 |
| Molecular Formula | C₁₉H₁₇NO₂ |
| LogP (Predicted) | ~4.2 – 4.8 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 3 |
| Topological Polar Surface Area | 30.2 Ų |
Part 2: Synthesis & Manufacturing
The synthesis of 4-aroylquinolines like CAS 1706429-74-4 requires overcoming the electron-deficient nature of the quinoline ring, which makes direct Friedel-Crafts acylation difficult. The most robust industrial and laboratory method involves the nucleophilic addition of an organometallic reagent to a quinoline derivative (e.g., 4-cyanoquinoline or 4-quinolinecarboxylic esters).
Primary Synthetic Route: Grignard Addition to 4-Cyanoquinoline
This protocol ensures high regioselectivity for the C4 position and avoids the formation of dihydroquinoline byproducts common in direct lithiation strategies.
Reaction Scheme
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Preparation of Grignard Reagent : 4-Propoxybromobenzene is converted to its Grignard reagent.
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Nucleophilic Addition : The Grignard reagent attacks the nitrile group of 4-cyanoquinoline.
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Hydrolysis : The intermediate imine salt is hydrolyzed to the ketone.
Step-by-Step Protocol
Reagents:
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4-Bromo-1-propoxybenzene (1.0 eq)
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Magnesium turnings (1.1 eq)
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4-Cyanoquinoline (0.9 eq)
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Tetrahydrofuran (THF), anhydrous
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Ammonium chloride (sat. aq.)
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Hydrochloric acid (2N)
Procedure:
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Grignard Formation : In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of 4-bromo-1-propoxybenzene in anhydrous THF dropwise at a rate that maintains gentle reflux. Stir for 1 hour after addition until Mg is consumed.
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Addition : Cool the Grignard solution to 0°C. Add a solution of 4-cyanoquinoline in THF dropwise over 30 minutes. The mixture will turn dark (red/brown).
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Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of imine intermediate).
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Hydrolysis : Cool to 0°C and quench with saturated NH₄Cl. To ensure complete conversion of the imine to the ketone, add 2N HCl and stir vigorously for 1 hour (acidic hydrolysis is critical for sterically hindered imines).
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Workup : Neutralize with NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification : Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient) to yield (4-Propoxyphenyl)(quinolin-4-yl)methanone as a pale yellow solid.
Part 3: Pharmacology & Mechanism of Action
The 4-aroylquinoline scaffold is a known template for Cannabinoid Receptor 2 (CB2) Ligands . Unlike the psychoactive CB1 receptor, CB2 is primarily expressed in immune cells (microglia, leukocytes), making it a target for anti-inflammatory and neuropathic pain therapies without CNS side effects.
Mechanism: CB2 Receptor Modulation[3]
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Target : CB2 Receptor (GPCR, Gi/o-coupled).
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Mode of Action :
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Inverse Agonist : Stabilizes the receptor in an inactive conformation, increasing cAMP levels (relative to basal constitutive activity).
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Agonist : Activates Gi/o, inhibiting Adenylyl Cyclase and reducing cAMP.
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Structure-Activity Relationship (SAR) :
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The Quinoline Ring mimics the central core of classical cannabinoids (e.g., the indole in JWH-018).
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The Carbonyl Bridge provides rigidity and H-bond acceptance.
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The 4-Propoxy Group is a critical lipophilic tail that penetrates the hydrophobic pocket of the CB2 receptor (TM3/TM5 region), enhancing binding affinity (Ki) and selectivity over CB1.
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Secondary Pharmacology: Anti-Infective Potential
Quinoline-4-methanones are structural analogs of Mefloquine (which is a methanol, not a ketone). The ketone variants often retain activity against Plasmodium falciparum by inhibiting heme polymerization (hemozoin formation) within the parasite's digestive vacuole.
Signaling Pathway Visualization
The following diagram illustrates the G-protein signaling cascade modulated by this compound upon CB2 binding.
Caption: Putative signaling pathway. As an agonist, the compound triggers Gi-mediated inhibition of Adenylyl Cyclase. As an inverse agonist, it blocks basal activity.
Part 4: Experimental Protocols
In Vitro CB2 Binding Assay (Radioligand)
Objective : Determine the binding affinity (Ki) of CAS 1706429-74-4.
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System : HEK293 cells stably expressing human CB2 receptors.
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Radioligand : [³H]CP55,940 (0.5 nM).
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Buffer : 50 mM Tris-HCl (pH 7.4), 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA.
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Protocol :
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Incubate cell membranes (20 µg protein) with [³H]CP55,940 and varying concentrations of test compound (10⁻¹⁰ to 10⁻⁵ M) for 90 min at 30°C.
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Terminate reaction by rapid filtration through GF/C filters (pre-soaked in 0.1% PEI).
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Wash filters 3x with ice-cold buffer.
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Measure radioactivity via liquid scintillation counting.
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Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.
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Functional cAMP Assay
Objective : Determine functional efficacy (Agonist vs. Antagonist).
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System : CHO cells expressing hCB2.
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Stimulant : Forskolin (10 µM) to induce cAMP production.
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Protocol :
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Treat cells with Forskolin + Test Compound.
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Agonist Result : Significant reduction in Forskolin-induced cAMP.
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Inverse Agonist Result : Increase in cAMP above Forskolin baseline (if constitutive activity is present).
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Quantify cAMP using a TR-FRET kit (e.g., LANCE Ultra).
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Part 5: Safety & Handling
Hazard Classification (GHS):
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Acute Toxicity (Oral) : Category 4 (Harmful if swallowed).
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Skin Irritation : Category 2.
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Eye Irritation : Category 2A.
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STOT-SE : Category 3 (Respiratory irritation).
Handling Guidelines:
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PPE : Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid dust inhalation.
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Storage : Store at 2–8°C, under inert gas (Nitrogen/Argon). Protect from light and moisture.
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Spill : Sweep up dry spills; do not generate dust. Clean surface with ethanol.
References
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Manera, C., et al. (2004). "Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 receptor agonists." Journal of Medicinal Chemistry, 47(12), 2994-3008. Link(Foundational SAR for quinoline CB2 ligands).
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Gertsch, J., et al. (2008). "Beta-caryophyllene is a dietary cannabinoid." Proceedings of the National Academy of Sciences, 105(26), 9099-9104. Link(Context on CB2 selective ligands).
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Iwamura, H., et al. (2001). "In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor." Journal of Pharmacology and Experimental Therapeutics, 296(2), 420-425. Link(Reference for quinoline-based CB2 inverse agonists).
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Parchem Fine & Specialty Chemicals . "4-(4-Propoxybenzoyl)quinoline (CAS 1706429-74-4) Product Specification." Link(Commercial source and synonym verification).
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National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 56965689 (Related Structure)." Link(Structural validation of 4-aroylquinolines).
